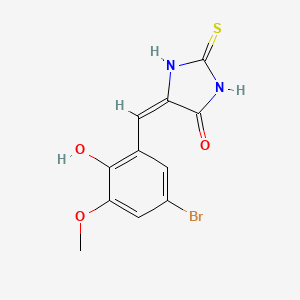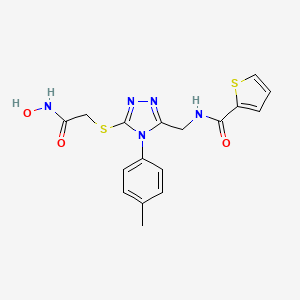
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide, also known as BDP-9066, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide involves the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which is involved in oxidative stress.
Biochemical and Physiological Effects:
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been found to have various biochemical and physiological effects. In cancer research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to protect neuronal cells from oxidative stress and prevent neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its potent inhibitory activity against various signaling pathways. However, one limitation is the lack of information on its pharmacokinetic properties, which may affect its efficacy in vivo.
Zukünftige Richtungen
For N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide research include investigating its pharmacokinetic properties, identifying its molecular targets, and exploring its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide in vivo.
Conclusion:
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its potent inhibitory activity against various signaling pathways makes it a promising candidate for further research. However, more studies are needed to determine its pharmacokinetic properties and optimal dosage and administration route in vivo.
Synthesemethoden
The synthesis of N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 5-bromo-2,3-dihydropyridin-3-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with ammonia to obtain N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorder research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to protect neuronal cells from oxidative stress and prevent neuroinflammation.
Eigenschaften
IUPAC Name |
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2N3O2/c12-5-3-7(11(19)15-4-5)16-10(18)6-1-2-8(13)17-9(6)14/h1-4H,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATZJIFGTNDMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)NC2=CC(=CNC2=O)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






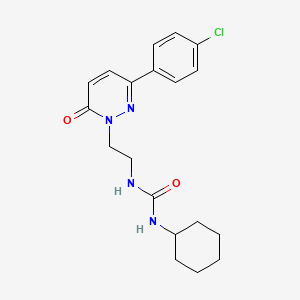
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)

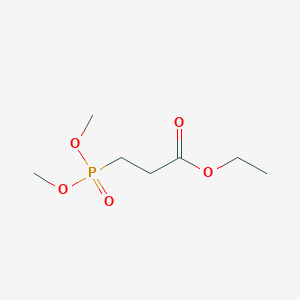
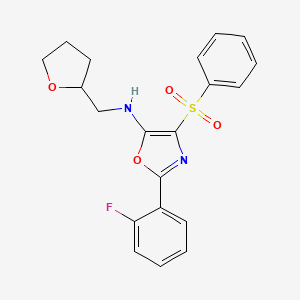
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
